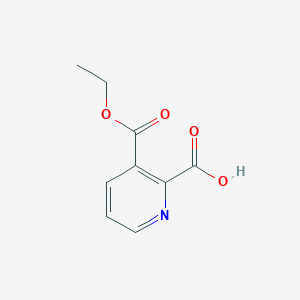

![molecular formula C13H19Cl2N3O B2760835 4-氨基-2-氯-N-[2-(吡咯烷-1-基)乙基]苯甲酰胺盐酸盐 CAS No. 1427721-19-4](/img/structure/B2760835.png)

4-氨基-2-氯-N-[2-(吡咯烷-1-基)乙基]苯甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

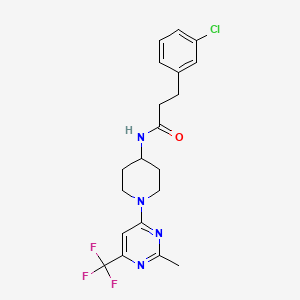

The synthesis of compounds similar to “4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride” involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a benzamide group .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride” are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride” include a melting point of 139-140 degrees Celsius .科学研究应用

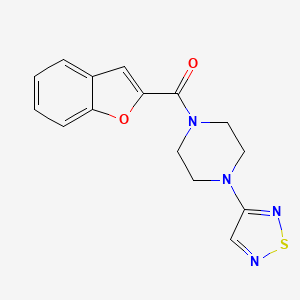

Herbicide Development

4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride: serves as an important intermediate in the synthesis of herbicides. Specifically, it contributes to the production of saflufenacil, a widely used herbicide. Saflufenacil effectively controls weeds in various crops, making it essential for sustainable agriculture .

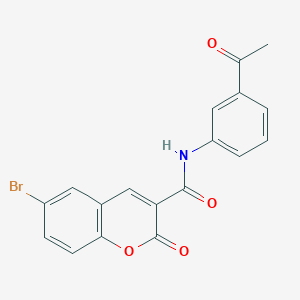

Antibacterial and Antifungal Properties

The compound exhibits promising antibacterial and antifungal activity. Research has shown that it is effective against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and yeast (including Candida albicans) . Its potential as an antimicrobial agent warrants further investigation.

Anti-Tubercular Agents

In the pursuit of potent anti-tubercular drugs, researchers have explored derivatives of this compound. Notably, certain analogs demonstrated remarkable activity against Mycobacterium tuberculosis. For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibited significantly higher potency than the standard drug pyrazinamide (MIC ≤ 2 μg/L)^ .

Diabetes Management

Quinoline Schiff base derivatives derived from this compound have been evaluated for their anti-diabetic activity. Compounds like (E)-N′-(2,5-dihydroxybenzylidene)quinoline-6-carbohydrazide, (E)-N’-(2,3-dihydroxybenzylidene)quinoline-6-carbohydrazide, and (E)-N’-(2,4-dihydroxybenzylidene)quinoline-6-carbohydrazide showed potential in managing diabetes .

Crystallography and Structural Studies

The crystallographic data of this compound, including its molecular structure and atomic coordinates, have been investigated. Such studies contribute to our understanding of its three-dimensional arrangement and bonding patterns, aiding in drug design and optimization .

未来方向

作用机制

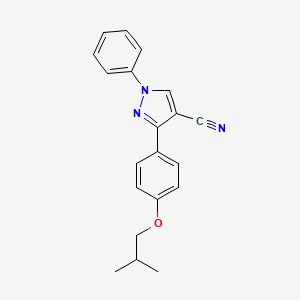

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity . The pyrrolidine ring, a key component of the compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .

Mode of Action

Compounds with a pyrrolidine ring have been shown to exhibit nanomolar activity againstCK1γ and CK1ε , suggesting that the compound may interact with these targets to exert its effects

Biochemical Pathways

Given the potential anti-tubercular activity of similar compounds , it is plausible that the compound may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that the compound may have a similar effect

属性

IUPAC Name |

4-amino-2-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O.ClH/c14-12-9-10(15)3-4-11(12)13(18)16-5-8-17-6-1-2-7-17;/h3-4,9H,1-2,5-8,15H2,(H,16,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZMRQFHSVXRMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=C(C=C(C=C2)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2760753.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide](/img/structure/B2760757.png)

![2-[3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethan-1-amine](/img/structure/B2760766.png)

![4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2760773.png)